5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-7-9(11(16)17)14-10(19-7)8-5-15(6-8)12(18)20-13(2,3)4/h8H,5-6H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQOEDNUQFHODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CN(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C13H17N3O4
- Molecular Weight : 251.28 g/mol
- IUPAC Name : this compound
The presence of the oxazole ring and the azetidine moiety suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing oxazole and azetidine structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have highlighted the antimicrobial effects of similar compounds against various pathogens.
- Anti-inflammatory Properties : Compounds with related structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX, leading to reduced production of pro-inflammatory mediators.
- Receptor Modulation : The azetidine component may interact with various receptors involved in cell signaling pathways, potentially altering cellular responses.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of similar oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with bulky substituents exhibited significant inhibition zones compared to controls, suggesting that structural modifications enhance activity.
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that related compounds significantly reduced prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages. This reduction was associated with decreased COX expression, highlighting the compound's anti-inflammatory potential.
Study 3: Cytotoxicity Against Cancer Cells
Research involving various cancer cell lines showed that oxazole derivatives induced apoptosis through mitochondrial pathways. The compound's ability to activate caspases suggests its potential as an anticancer agent.
Q & A
Basic: What are the recommended synthetic routes and purification methods for this compound?
Methodological Answer:
The compound can be synthesized via a multi-step pathway involving:
- Azetidine ring formation : Use tert-butyloxycarbonyl (Boc) protection for the azetidine nitrogen, as described in similar heterocyclic syntheses (e.g., tert-butyl carbamate intermediates in ).
- Oxazole-carboxylic acid coupling : Reflux conditions with acetic acid and sodium acetate (as in ’s Method A) may facilitate cyclization.
- Purification : Recrystallize from a DMF/acetic acid mixture () or employ column chromatography with ethyl acetate/hexane gradients.
Key Considerations : Monitor reaction progress via TLC and confirm intermediates via -NMR. Yield optimization may require adjusting reflux duration (3–5 hours) or catalyst loading .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- -/-NMR to confirm azetidine, oxazole, and Boc group integration (e.g., tert-butyl protons at ~1.4 ppm).
- FTIR for carbonyl stretches (C=O at ~1700 cm) and oxazole ring vibrations.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- Chromatography : HPLC with a C18 column ( ) to assess purity (>95% by area normalization).
Data Validation : Cross-reference with published spectra of structurally analogous compounds ( ).
Advanced: How can researchers address stability challenges during storage and handling?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (N) to prevent Boc group hydrolysis ( ). Avoid exposure to moisture or strong oxidizers.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. If decomposition occurs, consider alternative protecting groups (e.g., Fmoc) or lyophilization for long-term stability .
Contradiction Analysis : Discrepancies in reported solubility (e.g., DMF vs. acetonitrile) may arise from polymorphic forms; use X-ray diffraction (XRD) to identify crystalline variants .
Advanced: What experimental designs are suitable for evaluating biological activity?
Methodological Answer:
- In Vitro Assays :
- Enzyme inhibition: Use fluorescence-based assays (e.g., kinase targets) with IC calculations.
- Cellular toxicity: MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (0.1–100 µM).
- In Vivo Studies : Apply randomized block designs () with split-plot arrangements for dose/response variables. Include positive controls (e.g., cisplatin for cytotoxicity).
Data Interpretation : Use ANOVA to compare treatment groups and address variability from biological replicates .
Advanced: How can computational modeling predict reactivity or binding modes?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Parameterize the oxazole ring’s electron-deficient π-system for accurate ligand poses.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess Boc group stability under acidic conditions.
Framework Alignment : Link results to conceptual frameworks (e.g., frontier molecular orbital theory) to explain reactivity trends () .
Advanced: How to resolve contradictions in spectroscopic or solubility data?
Methodological Answer:
- Reproducibility Checks : Repeat syntheses with strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere).
- Advanced Characterization : Use - COSY and HSQC NMR to resolve overlapping signals. For solubility discrepancies, perform dynamic light scattering (DLS) to detect aggregates.
- Peer Validation : Compare data with independent labs or published datasets ( ) .
Advanced: What strategies optimize synthetic yield while minimizing byproducts?
Methodological Answer:
- Catalyst Screening : Test Pd/ligand systems for coupling steps () or microwave-assisted heating for faster cyclization.
- Solvent Optimization : Replace acetic acid with trifluoroethanol to enhance oxazole ring formation (lower dielectric constant reduces side reactions).
- Byproduct Analysis : Use LC-MS to identify impurities; employ scavenger resins (e.g., trisamine for acyl halides) during purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
